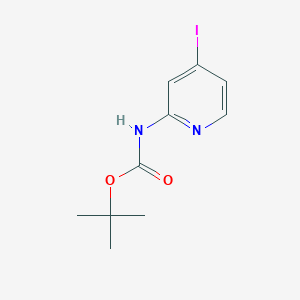

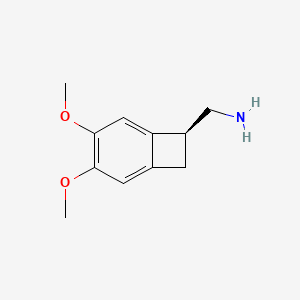

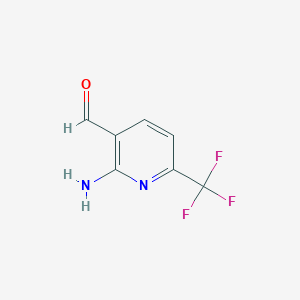

2-Amino-6-(trifluoromethyl)nicotinaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

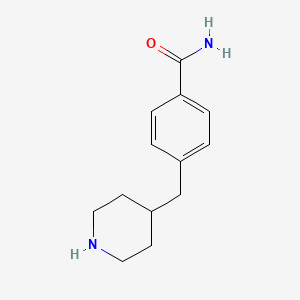

The synthesis of “2-Amino-6-(trifluoromethyl)nicotinaldehyde” and its derivatives has been described in several studies . For instance, one study mentioned a key synthetic step involving a Wittig reaction using various heterocyclic aldehydes . Another study described the synthesis of an analgesic compound, flunixin, via reaction with 2-chloronicotinate in ethylene glycol .Molecular Structure Analysis

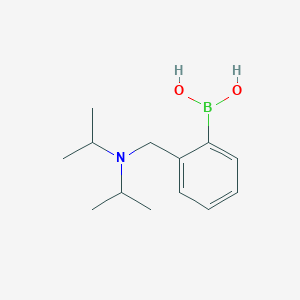

The molecular formula of “2-Amino-6-(trifluoromethyl)nicotinaldehyde” is C7H5F3N2O . The molecular weight is 190.12 . The SMILES string representation is Nc1ncc(cc1C=O)C(F)(F)F .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-6-(trifluoromethyl)nicotinaldehyde” include a density of 1.3±0.1 g/cm3, a boiling point of 290.7±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . The compound also has an enthalpy of vaporization of 53.0±3.0 kJ/mol and a flash point of 129.6±23.2 °C .Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Compounds

One significant area of application for 2-Amino-6-(trifluoromethyl)nicotinaldehyde is in the synthesis of heterocyclic compounds with potential antiviral and antibacterial activities. For instance, it has been used in the creation of pyridine derivatives demonstrating promising anticancer properties against various cancer cell lines, including liver, colon, and breast adenocarcinoma, showcasing its relevance in medicinal chemistry and drug development (Hafez & El-Gazzar, 2020).

Material Science Applications

In the realm of materials science, 2-Amino-6-(trifluoromethyl)nicotinaldehyde has been instrumental in the synthesis of novel fluorinated polyimides. These materials exhibit low dielectric constants, high thermal stability, and excellent solubility in organic solvents, making them suitable for applications in the electronics industry, such as in the manufacture of insulating films and coatings (Chung & Hsiao, 2008).

Chemical Synthesis and Catalysis

The compound has also found applications in chemical synthesis processes, where it serves as a precursor for the creation of complex molecules. For example, it has been utilized in the development of a practical synthesis route for 4-amino-2-(trifluoromethyl)nicotinic acid, highlighting its utility in constructing building blocks for further chemical transformations (Li et al., 2010).

Environmental and Analytical Chemistry

Research has explored the use of 2-Amino-6-(trifluoromethyl)nicotinaldehyde in environmental and analytical chemistry, particularly in the monitoring of pharmaceutical reactions. Its use in electrospray ion mobility-mass spectrometry for real-time reaction monitoring exemplifies its role in enhancing the efficiency and safety of pharmaceutical synthesis processes (Roscioli et al., 2013).

Safety And Hazards

The safety data sheet for a similar compound, “Amino-6-(trifluoromethyl)benzoic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-amino-6-(trifluoromethyl)pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O/c8-7(9,10)5-2-1-4(3-13)6(11)12-5/h1-3H,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEZQJSIDCDNANW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C=O)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-(trifluoromethyl)nicotinaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine](/img/structure/B1313297.png)

![1-(9,10-Dihydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-8(7H)-yl)-2,2,2-trifluoroethanone](/img/structure/B1313304.png)